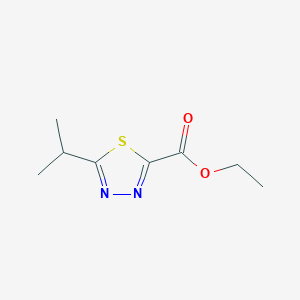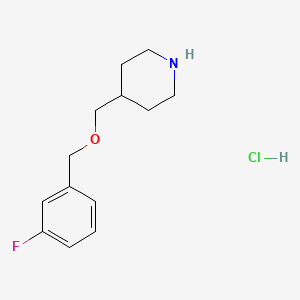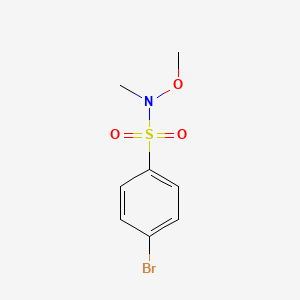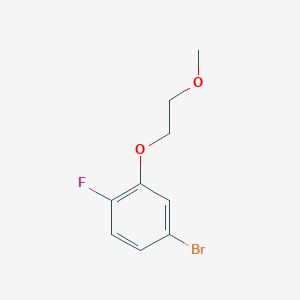![molecular formula C8H8BrN3 B1444801 5-Bromo-3-etil-1H-pirazolo[3,4-b]piridina CAS No. 1449117-35-4](/img/structure/B1444801.png)
5-Bromo-3-etil-1H-pirazolo[3,4-b]piridina
Descripción general
Descripción
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine consists of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and an ethyl group at the 3-position.
Aplicaciones Científicas De Investigación
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a tropomyosin receptor kinase (TRK) inhibitor, which is important for cancer treatment.
Biological Research: The compound is used to investigate the biological pathways involving TRK and other receptor tyrosine kinases.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
Target of Action
The primary targets of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways . The inhibition of TRKs by 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine disrupts these pathways, leading to changes in cell proliferation and differentiation .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine disrupts these pathways, leading to downstream effects that can include reduced cell proliferation and increased cell death .
Pharmacokinetics
One study found that a similar compound showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms . These properties could impact the bioavailability of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.
Result of Action
The molecular and cellular effects of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine’s action include the inhibition of cell proliferation and potential induction of cell death . This is due to its inhibition of TRKs and the subsequent disruption of downstream signal transduction pathways .
Análisis Bioquímico
Biochemical Properties
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are a family of receptor tyrosine kinases that include TRKA, TRKB, and TRKC. These kinases are involved in the proliferation, differentiation, and survival of cells. 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine interacts with the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a potential candidate for cancer therapy.
Cellular Effects
The effects of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It influences cell signaling pathways by inhibiting TRKs, which in turn affects gene expression and cellular metabolism. For instance, in the Km-12 cell line, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine demonstrated significant inhibitory activity with an IC50 value of 0.304 μM . This compound also exhibits selectivity towards certain cell lines, such as MCF-7 and HUVEC, indicating its potential for targeted cancer therapy.
Molecular Mechanism
At the molecular level, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine exerts its effects primarily through the inhibition of TRKs. The compound binds to the kinase domain of TRKs, preventing their phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways that are essential for cell survival and proliferation. Additionally, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine may also affect gene expression by modulating transcription factors involved in these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine have been observed to change over time. The compound exhibits good stability in plasma, which is crucial for its sustained activity in biological systems . Its long-term effects on cellular function require further investigation. Studies have shown that prolonged exposure to 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis, but the potential for resistance development and degradation over time needs to be explored.
Dosage Effects in Animal Models
The effects of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRKs and reduces tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. It is essential to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound exhibits low inhibitory activity towards most cytochrome P450 isoforms, except CYP2C9 . This interaction can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
Within cells and tissues, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its solubility and affinity for different cellular compartments. Studies have shown that it accumulates in specific tissues, which may contribute to its therapeutic effects .
Subcellular Localization
The subcellular localization of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its interaction with biomolecules and its overall efficacy. Understanding the subcellular distribution of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is essential for optimizing its therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine typically involves the bromination of 1H-pyrazolo[3,4-b]pyridine. One common method is to start with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine, which is then iodized using N-iodosuccinimide (NIS) to obtain an intermediate. The NH group of this intermediate is protected using PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate .
Industrial Production Methods
Industrial production methods for 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine are not extensively documented in the literature. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: The parent compound without the bromine and ethyl substituents.
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the ethyl group at the 3-position.
3-Ethyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the bromine atom at the 5-position.
Uniqueness
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both the bromine atom and the ethyl group, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Propiedades
IUPAC Name |
5-bromo-3-ethyl-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-2-7-6-3-5(9)4-10-8(6)12-11-7/h3-4H,2H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFSONFFBSRURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=C(C=NC2=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Spiro[3.3]heptan-2-amine](/img/structure/B1444731.png)






